4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE
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Overview
Description
4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE is a complex organic compound that belongs to the class of isoindole derivatives. Isoindoles are nitrogen-containing heterocycles that have been extensively studied due to their wide range of biological activities and applications in medicinal chemistry. This particular compound features a pyrrolo[3,4-f]isoindole core, which is functionalized with chlorobenzoyl and dipyridinyl groups, making it a highly versatile molecule for various scientific research applications.
Preparation Methods
The synthesis of 4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the pyrrole ring closure reactions are often employed in the synthesis of isoindole derivatives . These reactions can be catalyzed by transition metals or initiated through multicomponent reactions involving azomethine ylides and münchnones . Industrial production methods may involve the use of high-yield reactions and optimized conditions to ensure the efficient synthesis of the compound on a larger scale .
Chemical Reactions Analysis
4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . Substitution reactions can be facilitated by nucleophiles or electrophiles, depending on the desired transformation. The major products formed from these reactions often retain the core isoindole structure while introducing new functional groups that enhance the compound’s properties .
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules and materials. In biology and medicine, it has shown potential as a therapeutic agent due to its ability to interact with various biological targets . Its unique structure allows it to be used in the development of new drugs and diagnostic tools. Additionally, in the industry, it can be utilized in the production of advanced materials and as a catalyst in various chemical processes .
Mechanism of Action
The mechanism of action of 4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects . The exact pathways involved depend on the specific application and the biological system being studied. Understanding the mechanism of action is crucial for optimizing its use in therapeutic and industrial applications .
Comparison with Similar Compounds
Similar compounds to 4-(4-CHLOROBENZOYL)-2,6-BIS(PYRIDIN-3-YL)-1H,2H,3H,5H,6H,7H-PYRROLO[3,4-F]ISOINDOLE-1,3,5,7-TETRONE include other isoindole derivatives such as 2,6-dibenzylpyrrolo[3,4-f]isoindole-1,3,5,7(2H,6H)-tetrathione . These compounds share a similar core structure but differ in their functional groups, which can significantly impact their properties and applications. The uniqueness of this compound lies in its specific functionalization, which provides distinct chemical and biological properties that can be leveraged in various research and industrial contexts .
Properties
Molecular Formula |
C27H13ClN4O5 |
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Molecular Weight |
508.9 g/mol |
IUPAC Name |
8-(4-chlorobenzoyl)-2,6-dipyridin-3-ylpyrrolo[3,4-f]isoindole-1,3,5,7-tetrone |
InChI |
InChI=1S/C27H13ClN4O5/c28-15-7-5-14(6-8-15)23(33)22-20-18(24(34)31(26(20)36)16-3-1-9-29-12-16)11-19-21(22)27(37)32(25(19)35)17-4-2-10-30-13-17/h1-13H |
InChI Key |
MIKKNTPURWLMLI-UHFFFAOYSA-N |
SMILES |
C1=CC(=CN=C1)N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CN=CC=C6 |
Canonical SMILES |
C1=CC(=CN=C1)N2C(=O)C3=CC4=C(C(=C3C2=O)C(=O)C5=CC=C(C=C5)Cl)C(=O)N(C4=O)C6=CN=CC=C6 |
Origin of Product |
United States |
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